Methyl 2-methylbutyrate
Overview
Description
Methyl 2-methylbutyrate is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor, often described as resembling apples or pineapples. This compound is a methyl ester of 2-methylbutanoic acid and is commonly used in the flavor and fragrance industry due to its pleasant aroma .
Mechanism of Action
Target of Action
Methyl 2-methylbutyrate, also known as its conjugate base, β-hydroxyβ-methylbutyrate, is a naturally produced substance in humans . It primarily targets the mechanistic target of rapamycin (mTOR) and mTORC1 , which are crucial for protein synthesis in human skeletal muscle .
Mode of Action
This compound interacts with its targets by stimulating the production of proteins and inhibiting the breakdown of proteins in muscle tissue . It increases protein synthesis in human skeletal muscle via phosphorylation of the mTOR and subsequent activation of mTORC1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .
Biochemical Pathways
This compound affects the mitochondrial biogenesis pathway . During mitochondrial biogenesis, SIRT1 induces the activation of PGC-1α that is pivotal to orchestrate the activation of a broad set of transcription factors and nuclear hormone receptors, leading to enhanced expression of the nucleus-encoded mitochondrial genes .
Result of Action
The action of this compound results in increased muscle size, strength, mass, power, and recovery . It stimulates myofibrillar muscle protein synthesis and inhibits muscle protein breakdown through various mechanisms, including the activation of mTORC1 and inhibition of proteasome-mediated proteolysis in skeletal muscles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s known to be the main component of the fragrance of Victoria and is the volatile constituent of osmeterial secretions of 5th larval instars of a swallowtail, Papilio protenor demetrius . This suggests that its action can be influenced by the presence of other compounds and the specific environmental context in which it is found.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and water as by-products .
Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutene, carbon monoxide, and methanol under pressure. Alternatively, butene can be used in place of isobutene, with an acid catalyst to drive the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylbutyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and methanol.
Reduction: Reduction of this compound can yield 2-methylbutanol.
Oxidation: Oxidation reactions can convert this compound into various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and methanol.
Reduction: 2-methylbutanol.
Oxidation: Various oxidation products, depending on the specific conditions.
Scientific Research Applications
Methyl 2-methylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of certain organisms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its use in drug formulation.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of certain polymers and resins
Comparison with Similar Compounds
Methyl 2-methylbutyrate can be compared with other similar compounds, such as:
Methyl butyrate: Another methyl ester with a similar fruity odor but derived from butanoic acid.
Ethyl 2-methylbutyrate: An ester with a similar structure but with an ethyl group instead of a methyl group, resulting in slightly different physical and chemical properties.
Butyl 2-methylbutyrate: A longer-chain ester with different applications and properties .
Uniqueness: this compound is unique due to its specific fruity aroma and its applications in both the flavor and fragrance industry and scientific research. Its distinct chemical structure allows it to participate in various reactions and serve as a versatile reagent in organic synthesis.
Properties
IUPAC Name |
methyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052587 | |
Record name | Methyl 2-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid/sweet, fruity, apple-like odour | |
Record name | Methyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
Record name | Methyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.879-0.883 | |
Record name | Methyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
868-57-5, 53955-81-0 | |
Record name | (±)-Methyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl (S)-2-Methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-methylbutyrate in the context of plant-insect interactions?
A: this compound plays a crucial role in mediating the interaction between certain plants and insects. For instance, it acts as a key volatile organic compound (VOC) emitted by Penicillium digitatum-infected apples, attracting female yellow peach moths (Conogethes punctiferalis) for oviposition. This fungal infection alters the apple's VOC profile, specifically increasing the emission of this compound, which serves as a strong olfactory signal for the moths. [] Interestingly, a similar phenomenon is observed in jackfruit, where this compound, along with other aliphatic esters, attracts gall midges for pollination. This suggests a complex interplay between plant VOCs, insect behavior, and pollination ecology. []
Q2: How does this compound contribute to the aroma profile of fruits?
A: this compound is a significant contributor to the fruity aroma of various fruits. In California skullcap (Scutellaria californica) flowers, it imparts a sweet, apple-like scent due to its low odor threshold and fruity character. [] Similarly, it significantly shapes the aroma profile of Jiashi muskmelon juice, being identified as one of the potent odorants alongside other esters and aldehydes. [] This highlights the role of this compound in creating the complex and appealing aromas of different fruits.
Q3: What is the role of this compound in the context of strawberry flavor?
A: Research indicates that this compound is one of the volatile compounds contributing to the overall flavor profile of cultivated strawberries (Fragaria × ananassa). Genetic analysis revealed a quantitative trait locus (QTL) for this compound, suggesting that its presence and abundance in strawberry varieties are genetically influenced. This opens up possibilities for breeding programs aiming to enhance specific flavor attributes in strawberries by targeting the genetic regulation of this compound production. [, ]
Q4: Can this compound be utilized for pest control?
A: Research suggests that this compound has potential applications in pest management, particularly for insects like the Oriental fruit fly (Bactrocera dorsalis). Field studies demonstrated that traps baited with this compound were highly effective in attracting and capturing these flies, even surpassing the attractiveness of durian flesh, a known attractant for this pest. This finding highlights the potential of this compound as a component in developing targeted attractants for pest control strategies. []
Q5: Are there any studies exploring the antimicrobial properties of this compound?
A: Recent studies have focused on the antifungal properties of this compound, particularly against Aspergillus flavus and Aspergillus parasiticus, fungi notorious for producing aflatoxins in food and feed. Notably, this compound demonstrated potent inhibitory effects on the growth, sporulation, and conidial germination of these fungi. Furthermore, it showed promising results in reducing disease severity and aflatoxin production on peanut kernels under storage conditions, suggesting its potential as a biofumigant for controlling these harmful fungi. [, ]
Q6: Is there evidence suggesting that the stereochemistry of this compound influences its biological activity?
A: Research focusing on the catalytic hydrogenation of allenes provides indirect evidence for the significance of stereochemistry in the biological activity of this compound. Specifically, the study highlights how different stereoisomers of 4-methylhexa-2,3-dienoate, a precursor to this compound, yield distinct enantiomers of this compound upon hydrogenation. This difference in stereochemistry could potentially lead to variations in biological activity. []
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